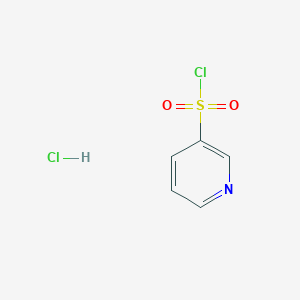

Pyridine-3-sulfonyl chloride hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridine-3-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVPWOMJFLICOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502990 | |

| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42899-76-3 | |

| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridine-3-sulfonyl Chloride Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfonyl chloride hydrochloride is a vital reagent in the fields of medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a pyridine ring activated by a sulfonyl chloride group, renders it a versatile building block for the introduction of the pyridin-3-ylsulfonyl moiety into a wide array of molecules. This functionality is of particular interest in drug discovery and development, as the pyridine ring is a common motif in many biologically active compounds, and the sulfonamide linkage provides desirable physicochemical and pharmacokinetic properties.

This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications in drug development, most notably in the synthesis of the potassium-competitive acid blocker, Vonoprazan.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is hygroscopic and reacts with water, necessitating careful handling and storage in a dry environment.[1][2] The hydrochloride salt form enhances the stability of the otherwise reactive sulfonyl chloride.[1]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₅H₄ClNO₂S·HCl | [3] |

| Molecular Weight | 214.07 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 135 - 137 °C | [3] |

| pKa | -1.77 ± 0.11 (Predicted) | [1] |

| Solubility | Sparingly soluble in water; Soluble in some organic solvents like dichloromethane and chloroform. | [1][5] |

Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack by a variety of functional groups, including amines, alcohols, and thiols, leading to the formation of the corresponding sulfonamides, sulfonate esters, and thioesters.

The compound is sensitive to moisture and will hydrolyze to pyridine-3-sulfonic acid and hydrochloric acid upon contact with water.[6] Therefore, it should be stored in a cool, dry place under an inert atmosphere.[5] It is incompatible with strong oxidizing agents and bases.[2]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of Pyridine-3-sulfonyl chloride and its hydrochloride salt have been reported. Two common approaches are detailed below.

Method 1: From 3-Aminopyridine

This method involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction.

-

Step 1: Diazotization

-

Add 94 g (1 mol) of 3-aminopyridine to 670 mL of 6 mol/L hydrochloric acid in a reaction vessel.

-

Cool the mixture to 0-5 °C.

-

Slowly add a solution of 72.45 g of sodium nitrite in 150 mL of water, maintaining the temperature between 0-5 °C.

-

Subsequently, add a solution of 131 g of sodium fluoroborate in 260 mL of water, again keeping the temperature at 0-5 °C.

-

Stir the reaction mixture for 30-60 minutes at 0-5 °C.

-

Filter the resulting precipitate (the diazonium fluoroborate salt), wash it with cold 6 mol/L hydrochloric acid, and dry.[3]

-

-

Step 2: Sulfonyl Chlorination

-

In a separate flask, add 238 g (2 mol) of thionyl chloride to 500 mL of water, and cool to 0-5 °C.

-

Add 1 g (0.01 mol) of cuprous chloride to this solution.

-

Add the dried diazonium fluoroborate salt from the previous step in portions, maintaining the temperature at 0-5 °C.

-

Allow the reaction to proceed overnight at 0-5 °C.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.[3] The hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

-

Method 2: From Pyridine-3-sulfonic acid

This protocol involves the direct chlorination of pyridine-3-sulfonic acid.

-

Combine pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol), and phosphorus oxychloride (10 mL, 109 mmol) in a reaction flask.

-

Heat the mixture to reflux for 3 hours.

-

After cooling, evaporate the mixture to dryness to obtain a yellow solid.

-

Dissolve the solid in a mixture of ice water and methyl-tert-butyl ether.

-

Carefully neutralize the solution with saturated sodium bicarbonate.

-

Saturate the aqueous layer with sodium chloride and separate the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under vacuum to yield pyridine-3-sulfonyl chloride as an orange liquid.[1]

HPLC Analysis of Pyridine-3-sulfonyl Chloride

The following method can be used for the analysis of Pyridine-3-sulfonyl chloride content.

-

Chromatographic Conditions:

-

Column: ACOSMOSIL C18-MS-II, 5 µm, 4.6 × 250 mm

-

Mobile Phase A: 0.2% tetrabutylammonium hydroxide phosphate buffer solution (prepared by diluting 20 mL of 10% tetrabutylammonium hydroxide and 1.36 g of potassium dihydrogen phosphate to 1000 mL with water, and adjusting the pH to 4.5 with phosphoric acid).

-

Mobile Phase B: Acetonitrile

-

Elution: Isocratic, with a preferred ratio of Mobile Phase A to Mobile Phase B of 62:38.

-

Flow Rate: 1 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL[7]

-

Applications in Drug Development

This compound is a critical intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce the pyridin-3-ylsulfonyl group is highly valued in the design of molecules with specific biological activities.

Synthesis of Vonoprazan

A prominent application of Pyridine-3-sulfonyl chloride is in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders.[6][8] The synthesis involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with pyridine-3-sulfonyl chloride in the presence of a base to form 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile, a key intermediate in the Vonoprazan synthesis pathway.[9]

Formation of Sulfonamides

The reaction of Pyridine-3-sulfonyl chloride with primary or secondary amines is a fundamental transformation that yields sulfonamides. This reaction is widely employed in medicinal chemistry to synthesize compounds with a range of biological activities, including antimicrobial and anticancer properties. The general reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, with the subsequent elimination of hydrochloric acid, often in the presence of a base to neutralize the acid produced.[10]

Visualizations

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[7][11] It is harmful if swallowed or inhaled.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be worn when handling this chemical.[3] It should be used in a well-ventilated area, preferably in a chemical fume hood.[3] Due to its reactivity with water, it must be stored in a tightly sealed container in a dry place, away from moisture.[2][3] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[3]

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis, particularly in the pharmaceutical industry. Its ability to efficiently introduce the pyridine-3-sulfonyl moiety makes it an essential tool for the development of novel drug candidates. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in research and development. The provided experimental protocols and analytical methods offer a solid foundation for scientists working with this important compound.

References

- 1. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 4. CAS 42899-76-3 | this compound - Synblock [synblock.com]

- 5. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. 16133-25-8|Pyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 9. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. This compound | C5H5Cl2NO2S | CID 12571517 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Pyridine-3-sulfonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for pyridine-3-sulfonyl chloride hydrochloride, a key reagent in organic synthesis, particularly in the development of pharmaceutical compounds. The following sections detail its characteristic spectroscopic signatures, generalized experimental protocols for data acquisition, and a workflow for spectroscopic analysis.

Molecular and Spectroscopic Data Summary

This compound (CAS No: 42899-76-3) is a white to off-white crystalline solid. It is hygroscopic and should be handled in a dry environment to prevent decomposition of the reactive sulfonyl chloride group.

| Property | Value |

| Chemical Formula | C₅H₅Cl₂NO₂S |

| Molecular Weight | 214.07 g/mol |

| Monoisotopic Mass | 212.9418050 Da[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

Note: The ¹³C NMR spectrum is expected to display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the sulfonyl chloride group would be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

FTIR Spectroscopic Data (KBr-Pellet) [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N stretching vibrations |

| ~1380 | Strong | Asymmetric SO₂ stretch |

| ~1180 | Strong | Symmetric SO₂ stretch |

| ~800 - 700 | Strong | C-H out-of-plane bending |

Note: The values above are typical ranges for the assigned functional groups. The spectrum for this compound is available in public databases such as PubChem.[1] The presence of the hydrochloride salt may lead to broad absorptions corresponding to the N-H bond.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[3]

Mass Spectrometric Data

| m/z | Interpretation |

| 177.0 (Calculated) | Molecular ion peak (M⁺) of the free base, pyridine-3-sulfonyl chloride. |

| 213.0 (Calculated) | Molecular ion peak (M⁺) of the protonated molecule.[1] |

Note: The observed mass spectrum will depend on the ionization technique used. Electrospray ionization (ESI) would likely show the protonated molecule.

Generalized Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrument and experimental goals.

NMR Data Acquisition (General Protocol)

-

Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[4] To avoid issues with sample protons being overwhelmed by solvent protons, deuterated solvents are used.[5] The sample is then transferred to an NMR tube.

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

Data Acquisition: Standard ¹H and ¹³C NMR experiments are run. For ¹H NMR, a sufficient relaxation delay is used to ensure accurate integration.[7] For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

IR Data Acquisition (General Protocol)

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.[8]

-

Sample Preparation (ATR Method): A small amount of the solid sample is placed directly on the ATR crystal.[9]

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2]

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first.[9] The sample is then placed in the IR beam path, and the sample spectrum is acquired.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Data Acquisition (General Protocol)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography (LC) system (LC-MS).[10]

-

Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization - ESI), where molecules are ionized. The ions are then separated based on their mass-to-charge ratio by the mass analyzer.

-

Data Processing: The instrument software plots the ion abundance as a function of the m/z ratio, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[11][12]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C5H5Cl2NO2S | CID 12571517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. measurlabs.com [measurlabs.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. sites.bu.edu [sites.bu.edu]

- 8. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 9. m.youtube.com [m.youtube.com]

- 10. waters.com [waters.com]

- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 12. rsc.org [rsc.org]

In-Depth Technical Guide to the NMR Analysis of Pyridine-3-sulfonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Pyridine-3-sulfonyl chloride hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the available spectral data, experimental protocols, and structural information pertinent to its characterization.

Introduction

This compound is a reactive chemical intermediate widely utilized in medicinal chemistry. Its structure, comprising a pyridine ring substituted with a sulfonyl chloride group, makes it a valuable reagent for introducing the pyridine-3-sulfonyl moiety into target molecules. Accurate and thorough analytical characterization is crucial for its use in synthesis, and NMR spectroscopy is the primary technique for elucidating its structure and confirming its purity.

Physicochemical Properties

-

Appearance: White to off-white crystalline solid.[1]

-

CAS Number: 42899-76-3[2]

-

Molecular Formula: C₅H₅Cl₂NO₂S[2]

-

Molecular Weight: 214.07 g/mol [2]

-

Melting Point: 144 - 145 °C[3]

-

Stability: The compound is highly reactive towards water and moisture, hydrolyzing to pyridine-3-sulfonic acid. It should be handled under anhydrous conditions and stored in a dry, inert atmosphere.[1][3]

NMR Spectroscopic Data

Detailed NMR data for this compound is not extensively available in public literature. However, data for the free base, Pyridine-3-sulfonyl chloride (CAS: 16133-25-8), provides a strong foundation for its characterization. The protonation of the pyridine nitrogen to form the hydrochloride salt is expected to induce downfield shifts for all protons and carbons in the pyridine ring due to the increased electron-withdrawing effect of the positively charged nitrogen.

¹H NMR Data

The following table summarizes the reported ¹H NMR data for Pyridine-3-sulfonyl chloride (free base) and provides predicted shifts for the hydrochloride salt.

| Proton Assignment | ¹H Chemical Shift (δ) for Free Base (CDCl₃, 400 MHz) | Multiplicity | Predicted ¹H Chemical Shift (δ) for Hydrochloride Salt (DMSO-d₆) |

| H-2 | 9.31-9.32 | d | ~9.4-9.6 |

| H-6 | 9.03-9.05 | dd | ~9.1-9.3 |

| H-4 | 8.43-8.45 | dd | ~8.6-8.8 |

| H-5 | 7.70-7.74 | dd | ~7.9-8.1 |

Data for the free base is sourced from a patent describing its synthesis.

Note on Predictions for the Hydrochloride Salt: The predicted chemical shifts for the hydrochloride salt are estimations. The actual values will depend on the solvent and concentration. The use of a polar aprotic solvent like DMSO-d₆ is recommended for the hydrochloride salt due to its likely higher solubility compared to chloroform.

¹³C NMR Data

| Carbon Assignment | Predicted ¹³C Chemical Shift (δ) for Free Base | Predicted ¹³C Chemical Shift (δ) for Hydrochloride Salt |

| C-2 | ~152-155 | ~150-153 |

| C-3 | ~135-138 | ~133-136 |

| C-4 | ~137-140 | ~138-141 |

| C-5 | ~124-127 | ~125-128 |

| C-6 | ~150-153 | ~148-151 |

Note on Predictions: These are estimated values. Experimental determination is necessary for accurate assignments. Commercial suppliers may offer characterization data, including ¹³C NMR spectra, upon request.[4]

Experimental Protocols

Synthesis of Pyridine-3-sulfonyl chloride

The following is a representative synthesis protocol adapted from the patent literature. This compound is typically the precursor or can be formed by the reaction of the free base with hydrochloric acid.

Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Detailed Procedure:

-

Diazotization: 3-Aminopyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Sulfonylchlorination: The diazonium salt solution is then added to a solution of sulfur dioxide in the presence of a copper(I) chloride catalyst and hydrochloric acid. This reaction substitutes the diazonium group with a sulfonyl chloride group.

-

Workup: The reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield Pyridine-3-sulfonyl chloride.

-

Hydrochloride Salt Formation: The hydrochloride salt can be prepared by treating a solution of the free base in an anhydrous solvent with hydrogen chloride (gas or in a solvent like ether).

NMR Sample Preparation and Analysis

Workflow for NMR Analysis:

Caption: General workflow for NMR sample preparation and analysis.

Procedure:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Given the compound's reactivity with water, anhydrous solvents are recommended.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard experiments include ¹H, ¹³C, and potentially 2D experiments like COSY and HSQC for unambiguous assignments.

-

Process the acquired data (Fourier transformation, phase correction, baseline correction, and referencing) to obtain the final spectra for analysis.

Structural Elucidation and Interpretation

The chemical structure of this compound is key to understanding its NMR spectra.

Caption: Structure of this compound.

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the pyridine ring. The proton at the 2-position (adjacent to the protonated nitrogen and ortho to the sulfonyl chloride group) is expected to be the most downfield signal. The coupling patterns (doublets and doublets of doublets) will be characteristic of the substitution pattern on the pyridine ring and can be used to confirm the assignments.

The ¹³C NMR spectrum will show five signals for the five carbons of the pyridine ring. The carbon bearing the sulfonyl chloride group (C-3) and the carbons adjacent to the nitrogen (C-2 and C-6) will have distinct chemical shifts that can be predicted and confirmed with 2D NMR techniques.

Conclusion

The NMR analysis of this compound is essential for its quality control and use in research and development. While complete, experimentally verified NMR data for the hydrochloride salt is not widely published, the available data for the free base, combined with an understanding of the effects of protonation, allows for a reliable characterization of the molecule. This guide provides the necessary foundational information for researchers to successfully analyze this important chemical intermediate.

References

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of Pyridine-3-sulfonyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and drug development, a comprehensive understanding of the mass spectrometric behavior of key reagents is paramount. Pyridine-3-sulfonyl chloride hydrochloride, a pivotal reagent in derivatization chemistry for enhancing analytical sensitivity, presents a unique fragmentation profile. This technical guide provides a detailed exploration of the theoretical mass spectrometry fragmentation of this compound, offering insights for researchers employing this compound in their analytical workflows.

Due to a lack of publicly available mass spectrometry data for this compound, this guide presents a proposed fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of analogous aromatic sulfonyl chlorides.

Compound Overview

This compound is the hydrochloride salt of pyridine-3-sulfonyl chloride. The presence of the hydrochloride salt means that in solution, the pyridine nitrogen is likely protonated.

| Property | Value |

| Molecular Formula | C₅H₅Cl₂NO₂S |

| Molecular Weight | 214.07 g/mol |

| Monoisotopic Mass | 212.9418050 Da |

| CAS Number | 42899-76-3 |

Proposed Electrospray Ionization (ESI) Mass Spectrometry Fragmentation

Under positive mode Electrospray Ionization (ESI), this compound is expected to be readily protonated, primarily at the pyridine nitrogen. The protonated molecule, with a theoretical m/z of 178.98 (for the free base C₅H₄ClNO₂S + H⁺), would then undergo collision-induced dissociation (CID) to produce a series of characteristic fragment ions.

Key Fragmentation Pathways

The primary fragmentation pathways for protonated pyridine-3-sulfonyl chloride are anticipated to involve the cleavage of the sulfonyl chloride group and fragmentation of the pyridine ring.

Table 1: Proposed Fragment Ions of Protonated Pyridine-3-sulfonyl Chloride

| m/z (Proposed) | Proposed Formula | Proposed Fragmentation Pathway |

| 178.98 | [C₅H₅ClNO₂S]⁺ | Protonated molecular ion (of the free base) |

| 141.01 | [C₅H₄NO₂S]⁺ | Loss of HCl from the protonated molecule |

| 113.99 | [C₅H₄NS]⁺ | Loss of SO₂ from the fragment at m/z 141.01 |

| 79.03 | [C₅H₄N]⁺ | Cleavage of the C-S bond, loss of SO₂Cl |

Visualization of the Proposed Fragmentation Pathway

The logical relationship of the proposed fragmentation can be visualized as a directed graph, illustrating the sequential loss of neutral fragments from the parent ion.

Caption: Proposed fragmentation pathway of protonated pyridine-3-sulfonyl chloride.

Experimental Protocols: A General Approach

While specific experimental data for this compound is not available, a general methodology for its analysis by LC-MS/MS can be outlined. This protocol is based on standard practices for the analysis of small organic molecules.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working solutions at appropriate concentrations (e.g., 1-1000 ng/mL).

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a few minutes, followed by a hold and re-equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

MS1 Scan Range: m/z 50-300.

-

MS/MS Analysis: Select the protonated molecule (m/z 178.98) as the precursor ion for collision-induced dissociation (CID).

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.

Experimental Workflow Visualization

The general workflow for the analysis of this compound by LC-MS/MS is depicted below.

Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.

Conclusion

This technical guide provides a foundational understanding of the likely mass spectrometric fragmentation of this compound. While based on theoretical principles and data from analogous compounds, the proposed fragmentation pathways and experimental protocols offer a valuable starting point for researchers. It is recommended that empirical data be generated to confirm these proposed fragmentation patterns and to further refine analytical methods for this important chemical reagent. The provided visualizations of the fragmentation pathway and experimental workflow serve as clear and concise references for laboratory implementation.

An In-depth Technical Guide to the Infrared Spectrum of Pyridine-3-sulfonyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of pyridine-3-sulfonyl chloride hydrochloride. It includes a summary of expected vibrational modes, detailed experimental protocols for obtaining the spectrum, and a workflow diagram for the experimental process. This document is intended to support researchers and scientists in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction to this compound

This compound is a key reagent in organic synthesis, particularly in the preparation of sulfonamides, a class of compounds with significant applications in medicinal chemistry. The hydrochloride salt form enhances the stability of the otherwise moisture-sensitive sulfonyl chloride functional group. Infrared spectroscopy is a powerful analytical technique for the structural characterization of this compound, providing valuable information about its functional groups and overall molecular structure.

Infrared Spectral Data

While specific, experimentally-derived peak lists for this compound are primarily available in specialized spectral databases, a thorough analysis of its structural components allows for the prediction of its characteristic infrared absorption bands. The presence of a pyridine ring, a sulfonyl chloride group, and the hydrochloride salt formation each contribute to a unique spectral fingerprint.

Spectral information for this compound, obtained via both KBr-Pellet and ATR-IR techniques, is cataloged in spectral databases such as SpectraBase.[1]

Predicted Vibrational Modes

The following table summarizes the expected IR absorption bands for this compound based on the characteristic frequencies of its constituent functional groups. These ranges are derived from established infrared spectroscopy correlation tables and data from structurally related compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |

| ~2800 - 2400 | Broad, Medium | N⁺-H Stretch | Pyridinium Hydrochloride |

| ~1630 - 1580 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| ~1480 - 1400 | Medium | C=C and C=N Ring Stretching | Pyridine Ring |

| ~1380 - 1360 | Strong | Asymmetric SO₂ Stretch | Sulfonyl Chloride |

| ~1190 - 1170 | Strong | Symmetric SO₂ Stretch | Sulfonyl Chloride |

| ~1100 - 1000 | Medium | In-plane C-H Bending | Pyridine Ring |

| ~800 - 700 | Strong | Out-of-plane C-H Bending | Pyridine Ring |

| ~600 - 500 | Strong | S-Cl Stretch | Sulfonyl Chloride |

Experimental Protocols for Infrared Spectroscopy

The acquisition of a high-quality infrared spectrum for a solid sample like this compound can be achieved through several methods. The two most common techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.

KBr Pellet Transmission Method

This traditional method involves dispersing the solid sample within a matrix of dry potassium bromide, which is transparent to infrared radiation.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 85[1])

-

Agate mortar and pestle

-

Pellet press with a die

-

Vacuum pump (optional, but recommended)

-

Analytical balance

Procedure:

-

Drying: Dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for several hours to remove any absorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Grinding: Add the KBr and the sample to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a higher quality spectrum.

-

Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. A vacuum can be applied to the die during pressing to remove entrapped air and moisture, resulting in a more transparent pellet.

-

Spectral Acquisition: Carefully remove the resulting transparent or semi-transparent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample compartment prior to sample analysis.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation. It is particularly useful for analyzing solid powders directly.

Instrumentation:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II accessory[1]) featuring a crystal material such as diamond or zinc selenide.

Procedure:

-

Background Scan: With the ATR crystal clean, record a background spectrum. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound powder directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a strong signal.

-

Spectral Acquisition: Collect the infrared spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for obtaining the infrared spectrum of this compound using the KBr pellet method.

Caption: Workflow for KBr Pellet FTIR Analysis.

Conclusion

The infrared spectrum of this compound provides distinct absorption bands that are characteristic of its key functional groups. Proper sample preparation and choice of analytical technique, such as the KBr pellet or ATR method, are crucial for obtaining a high-quality spectrum. This guide offers the necessary theoretical background and practical protocols to assist researchers in the successful application of infrared spectroscopy for the characterization of this important synthetic reagent.

References

Unraveling the Sulfonyl Transfer Mechanism of Pyridine-3-sulfonyl Chloride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfonyl chloride hydrochloride is a pivotal reagent in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex molecular architectures. Its utility in the synthesis of compounds such as the potassium-competitive acid blocker Vonoprazan Fumarate underscores its significance.[1] This technical guide provides an in-depth exploration of the core mechanism governing the sulfonyl transfer reactions of this compound. Understanding this mechanism is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

The reactivity of pyridine-3-sulfonyl chloride is centered around its sulfonyl chloride group attached to a pyridine ring. In its hydrochloride form, the pyridine nitrogen is protonated, a feature that profoundly influences the compound's electrophilicity and, consequently, its reaction mechanism.[2] This guide will dissect the plausible mechanistic pathways, supported by analogous kinetic and substituent effect studies on related sulfonyl chloride systems.

General Mechanisms of Sulfonyl Transfer

The transfer of a sulfonyl group from a sulfonyl chloride to a nucleophile can generally proceed through several pathways, primarily distinguished by the timing of bond formation and bond cleavage. The three canonical mechanisms are:

-

Associative (Addition-Elimination): This pathway involves the formation of a transient pentacoordinate sulfurane intermediate.

-

Concerted (SN2-like): In this mechanism, the nucleophile attacks the sulfur center with simultaneous departure of the leaving group (chloride).

-

Dissociative (SN1-like): This pathway involves the initial, rate-limiting cleavage of the sulfur-chlorine bond to form a sulfonylium cation, which is then rapidly attacked by the nucleophile.

For most arenesulfonyl chlorides, the sulfonyl transfer mechanism is believed to be concerted or associative, with the dissociative pathway being less common due to the high energy of the sulfonylium cation.

The Proposed Mechanism for this compound

The presence of the protonated pyridinium ring in this compound exerts a strong electron-withdrawing effect. This significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it highly susceptible to nucleophilic attack. The proposed mechanism for the reaction with a generic nucleophile (Nu-H), such as an alcohol or an amine, is a concerted SN2-like or an associative pathway.

A plausible mechanistic pathway is depicted below:

Figure 1: Proposed mechanism for sulfonyl transfer.

Step 1: Nucleophilic Attack. The reaction commences with the attack of the nucleophile (e.g., an alcohol or an amine) on the highly electrophilic sulfur atom of the this compound. This can proceed through a concerted transition state where the Nu-S bond is forming as the S-Cl bond is breaking, or it may involve the formation of a short-lived pentacoordinate sulfurane intermediate.

Step 2: Proton Transfer and Elimination. Subsequent to the nucleophilic attack, a proton is transferred from the nucleophile to a base (which could be another molecule of the nucleophile or a deliberately added non-nucleophilic base). This is followed by the elimination of the chloride ion to yield the final sulfonated product and pyridinium hydrochloride. The protonated pyridine ring itself is a good leaving group, which facilitates the overall transformation.

Influence of the Pyridinium Group

The key to the high reactivity of this compound lies in the electronic properties of the protonated pyridine ring. Kinetic studies on the pyridine-catalyzed hydrolysis of benzenesulfonyl chlorides have established a nucleophilic catalysis mechanism. In this mechanism, pyridine acts as a nucleophile to form a sulfonylpyridinium intermediate, which is then attacked by water. These studies have shown that the reaction rates are sensitive to the electronic nature of the substituents on the pyridine ring.

Extrapolating from these findings, the permanent positive charge on the nitrogen atom in this compound acts as a powerful electron-withdrawing group. This has two significant consequences:

-

Increased Electrophilicity: The electron-withdrawing nature of the pyridinium cation enhances the partial positive charge on the sulfur atom, making it a harder electrophile and thus more reactive towards nucleophiles.

-

Stabilization of the Transition State: The electron-withdrawing group helps to stabilize the developing negative charge on the sulfonyl oxygen atoms in the transition state of the nucleophilic attack.

Experimental Data and Protocols

General Protocol for the Sulfonylation of an Amine:

-

Dissolution: The amine substrate is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is added to the solution to neutralize the hydrochloric acid that is formed during the reaction.

-

Reagent Addition: this compound is added portion-wise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water or an aqueous solution of a mild acid or base. The product is then extracted into an organic solvent, dried, and purified by column chromatography or recrystallization.

The workflow for a typical sulfonylation experiment can be visualized as follows:

Figure 2: Experimental workflow for sulfonylation.

Quantitative Data Summary

There is a lack of specific quantitative data in the literature for the sulfonyl transfer reactions of this compound. However, data from related systems can provide valuable insights. The table below summarizes the types of quantitative data that are crucial for a thorough mechanistic understanding and that would be beneficial to obtain for this specific reagent.

| Parameter | Description | Significance for Mechanism |

| Rate Constants (k) | Measures the speed of the reaction under specific conditions (temperature, concentration, solvent). | Provides a quantitative measure of reactivity and allows for comparison with other sulfonylating agents. |

| Activation Parameters (ΔH‡, ΔS‡) | Enthalpy and entropy of activation, derived from the temperature dependence of the rate constant. | Offers insights into the structure and molecularity of the transition state. A negative entropy of activation is often indicative of an associative or concerted mechanism. |

| Kinetic Isotope Effects (KIE) | The ratio of rate constants for reactions with different isotopes at a specific position. | Can help to determine the extent of bond breaking in the transition state. For example, a significant S-32/S-34 KIE would suggest S-Cl bond cleavage is part of the rate-determining step. |

| Hammett and Brønsted Correlations | Correlations of reaction rates with substituent constants (σ) or pKa values, respectively. | Elucidates the electronic demands of the reaction and the sensitivity of the reaction rate to changes in the electronic properties of the reactants. |

Conclusion

The sulfonyl transfer mechanism of this compound is proposed to proceed through a concerted SN2-like or an associative pathway, driven by the high electrophilicity of the sulfonyl sulfur atom. This enhanced reactivity is a direct consequence of the strong electron-withdrawing nature of the protonated pyridinium ring. While direct quantitative kinetic and computational studies on this specific molecule are lacking, the mechanistic framework presented here, based on established principles of sulfonyl chemistry and studies of analogous systems, provides a robust working model for researchers in the field. Further experimental and theoretical investigations are warranted to provide a more detailed and quantitative understanding of this important synthetic transformation. This will undoubtedly aid in the continued application of this compound in the synthesis of novel and medicinally important molecules.

References

- 1. Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Pyridine-3-sulfonyl chloride hydrochloride derivatization for HPLC-MS

An emerging derivatizing agent, pyridine-3-sulfonyl chloride, is gaining traction for enhancing the sensitivity and specificity of high-performance liquid chromatography-mass spectrometry (HPLC-MS) analyses. Particularly beneficial for compounds with phenolic or amine functional groups, this reagent improves ionization efficiency and provides valuable structural information through analyte-specific fragmentation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing pyridine-3-sulfonyl chloride hydrochloride for derivatization.

Application Notes

Pyridine-3-sulfonyl chloride is a derivatizing agent used to improve the ionization efficiency and sensitivity of analytes in liquid chromatography-mass spectrometry (LC-MS), especially for compounds containing phenolic or primary and secondary amine groups.[1] Its high proton affinity makes it an effective tag for enhancing detection in positive ion electrospray ionization (ESI).[1] A key advantage of using pyridine-3-sulfonyl chloride over other common derivatizing agents, such as dansyl chloride, is its propensity to produce analyte-specific fragment ions during tandem mass spectrometry (MS/MS). This characteristic is highly beneficial for both qualitative and quantitative analyses as it aids in structural elucidation and improves specificity.[1][2][3]

Key Applications:

-

Steroidal Estrogens: Enhancing the sensitivity for determining estrogens like 17β-estradiol in biological matrices such as serum.[1][2]

-

Bisphenols: Improving the detection of bisphenol A (BPA) and its analogs in various sample types.[1][4]

-

Metabolites: Increasing the sensitivity of metabolites formed during in vitro cytochrome P450 incubations.[1][5]

Quantitative Data Summary

The derivatization of analytes with pyridine-3-sulfonyl chloride leads to a significant improvement in analytical sensitivity. Below is a summary of quantitative data for the analysis of 17β-estradiol (E2) in serum using this derivatization method.

| Analyte | Matrix | LLOQ (pg/mL) | Linearity (pg/mL) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| 17β-estradiol (E2) | Serum | 10 | 10 - 2000 | 5.9 - 9.8 | -4.8 to 3.5 |

Data synthesized from method validation results for the analysis of 17β-estradiol as its pyridine-3-sulfonyl derivative by LC-ESI-MS/MS.[2]

Experimental Protocols

Reagent and Sample Preparation

Reagents:

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Sodium bicarbonate or appropriate buffer solution

-

Analyte standards and internal standards

Preparation of Derivatization Reagent:

Prepare a fresh solution of pyridine-3-sulfonyl chloride in acetonitrile. The concentration may need to be optimized depending on the analyte and its concentration in the sample. A typical starting concentration is 1 mg/mL.

Sample Preparation:

For biological samples such as serum, a protein precipitation and/or liquid-liquid extraction step is typically required.

-

To 100 µL of serum, add an appropriate internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

Derivatization Protocol

The following protocol is a general guideline and may require optimization for specific applications. A multivariate experimental design has shown that temperature and pH are the most important factors affecting the derivatization yield of bisphenols.[4]

-

Reconstitute the dried sample extract or standard in 50 µL of a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9).

-

Add 50 µL of the pyridine-3-sulfonyl chloride solution in acetonitrile.

-

Vortex briefly to mix.

-

Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). The optimal temperature and time should be determined experimentally.

-

After incubation, stop the reaction by adding a small volume of an acidic solution (e.g., 10 µL of 1% formic acid in water) to quench the excess reagent.

-

The sample is now ready for HPLC-MS analysis.

HPLC-MS Analysis

HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis. The precursor ion will be the [M+H]+ of the derivatized analyte. The product ions should be determined by infusing a derivatized standard. The product ion spectrum of the pyridine-3-sulfonyl derivative of 17β-estradiol shows intense ions at m/z 272 (radical E2 cation) and m/z 350 (loss of SO2 from the [M+H]+ ion).[3]

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analytes.

Visualizations

Caption: General experimental workflow for the derivatization and analysis of analytes using pyridine-3-sulfonyl chloride.

Caption: Chemical reaction of derivatization with pyridine-3-sulfonyl chloride.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for Amine Derivatization using Pyridine-3-sulfonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfonyl chloride hydrochloride is a valuable reagent for the derivatization of primary and secondary amines, converting them into stable sulfonamide adducts. This process is of significant interest in pharmaceutical and chemical research for several reasons. The sulfonamide functional group is a key component in a wide array of biologically active compounds, including antibacterial and anticancer agents.[1] Derivatization of amines with pyridine-3-sulfonyl chloride introduces a pyridyl moiety, which can enhance the pharmacological properties of a molecule. Furthermore, this derivatization is utilized in analytical chemistry to improve the detection and separation of amines in complex mixtures by techniques such as high-performance liquid chromatography (HPLC). The resulting sulfonamides often exhibit increased stability and improved chromatographic behavior compared to the parent amines.

This document provides detailed protocols for the derivatization of amines using this compound, a summary of quantitative data from representative reactions, and a workflow for the experimental procedure.

General Reaction Scheme

The reaction of a primary or secondary amine with pyridine-3-sulfonyl chloride proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide and hydrochloric acid as a byproduct. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction.[2][3]

Reaction with a Primary Amine: R-NH₂ + ClSO₂-Pyridine → R-NH-SO₂-Pyridine + HCl

Reaction with a Secondary Amine: R₂NH + ClSO₂-Pyridine → R₂N-SO₂-Pyridine + HCl

Experimental Protocols

Two common protocols for the derivatization of amines with this compound are presented below: a standard solution-phase synthesis and a microwave-assisted synthesis.

Protocol 1: Standard Solution-Phase Synthesis

This protocol describes a general method for the derivatization of primary and secondary amines in a solution phase.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (2.0 - 3.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column and accessories

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM or THF.

-

Base Addition: Add the base (e.g., pyridine or triethylamine, 2.0 - 3.0 eq) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction.

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.[4]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and environmentally friendly alternative to conventional heating for the synthesis of sulfonamides.[5]

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 eq)

-

Microwave synthesizer

Equipment:

-

Microwave-safe reaction vessel with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, add the primary or secondary amine (1.0 eq) followed by this compound (1.0 eq).

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power and temperature for a short period (typically 1-10 minutes). The optimal conditions should be determined for each specific substrate.

-

Workup: After cooling, the crude product can be purified directly by chromatography or recrystallization as described in Protocol 1.

Quantitative Data Summary

The following table summarizes the results of the derivatization of various amines with pyridine-sulfonyl chloride derivatives.

| Amine Substrate | Product | Yield (%) | Melting Point (°C) | Reference |

| 2-Aminopyridine | N-(pyridin-2-yl)benzenesulfonamide | 63 | - | [2] |

| Aniline | N-phenylbenzenesulfonamide | 86 | - | [2] |

| 2-Aminopyridine | 6-Amino-N-(pyridin-2-yl)pyridine-3-sulfonamide | - | 250-253 | [1] |

| 2-Aminopyrimidine | 6-Amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide | - | 292-294 | [1] |

| 5-Amino-1H-1,2,4-triazole | N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(4-phenylpiperazin-1-yl)pyridine-3-sulfonamide | 66 | 185-187 | [6] |

| 5-Amino-1H-1,2,4-triazole | N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-[4-(4-chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | 50 | 162 (dec) | [6] |

Note: The table includes examples with benzenesulfonyl chloride and 6-aminopyridine-3-sulfonyl chloride as representative examples of the sulfonylation reaction of amines, in addition to derivatives of pyridine-3-sulfonamide.

Characterization of Derivatized Amines

The successful synthesis of N-pyridinyl-3-sulfonamides can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the protons on the pyridine ring and the amine moiety. The N-H proton of a sulfonamide derived from a primary amine typically appears as a singlet. ¹³C NMR will confirm the presence of all carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of a sulfonamide will exhibit characteristic strong absorption bands for the S=O stretching vibrations. The asymmetric stretching band appears around 1380-1320 cm⁻¹, and the symmetric stretching band is observed around 1170-1140 cm⁻¹.[6][7] The N-H stretching vibration for sulfonamides from primary amines is typically seen in the region of 3400-3300 cm⁻¹.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized sulfonamide, providing evidence for the successful derivatization.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the solution-phase synthesis of sulfonamides and the general logic of the derivatization reaction.

Caption: Experimental workflow for solution-phase amine derivatization.

Caption: Logical relationship of reactants and products in the derivatization.

Safety Precautions

-

This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be performed under an inert atmosphere to prevent the hydrolysis of the sulfonyl chloride.

-

Pyridine and triethylamine are flammable and have strong odors. Use them in a well-ventilated area or a fume hood.

-

Dichloromethane is a suspected carcinogen. Handle with care and use appropriate containment measures.

Conclusion

Derivatization of primary and secondary amines with this compound is a robust and versatile method for the synthesis of N-substituted pyridine-3-sulfonamides. The protocols provided herein offer reliable procedures for obtaining these derivatives, which have broad applications in medicinal chemistry and analytical sciences. The resulting sulfonamides are stable compounds that can be readily purified and characterized by standard laboratory techniques.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. cbijournal.com [cbijournal.com]

- 3. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. echemcom.com [echemcom.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

Application Notes and Protocols: Pyridine-3-sulfonyl Chloride Hydrochloride in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-sulfonyl chloride hydrochloride is a pivotal reagent in synthetic organic chemistry, particularly in the formation of sulfonamides, a class of compounds with significant and diverse applications in the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the synthesis of various sulfonamides utilizing this compound. It is designed to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering insights into reaction mechanisms, experimental setups, and purification strategies.

Introduction

Sulfonamides (-SO₂NR₂R₃) are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The synthesis of these vital compounds often involves the reaction of a sulfonyl chloride with a primary or secondary amine. This compound serves as a key building block for introducing the pyridine-3-sulfonyl moiety, which is a common feature in a number of active pharmaceutical ingredients (APIs).[1] Its reactivity and versatility make it an indispensable tool for synthetic chemists.[2] This reagent is particularly noted for its role in the synthesis of novel therapeutic agents, such as acid-blocking medications.[1]

General Reaction Pathway

The fundamental reaction for the synthesis of sulfonamides from this compound involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid generated during the reaction, as well as the HCl complexed with the starting material.

Caption: General reaction pathway for sulfonamide synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a parent pyridine-3-sulfonamide and N-substituted derivatives.

Synthesis of Pyridine-3-sulfonamide

This protocol outlines the synthesis of the parent pyridine-3-sulfonamide using ammonia.

Materials:

-

This compound

-

Ammonia solution (e.g., 7N in Methanol or 2M in Dioxane)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure 1 (Ammonia in Methanol/DCM): [3]

-

Suspend pyridine-3-sulfonyl chloride HCl (e.g., 647.2 mg, 3.023 mmol) in DCM (9.0 mL).

-

Add a solution of ammonia in methanol (e.g., 5 mL, 7N, 35 mmol).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 50 minutes.

-

Filter the reaction mixture and wash the solid with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Dry the resulting solid under high vacuum to yield pyridine-3-sulfonamide.

Procedure 2 (Ammonia in Dioxane/THF): [3]

-

Dissolve pyridine-3-sulfonyl chloride (e.g., 1 g, 5.6 mmol) in THF (5 mL).

-

Add a solution of ammonia in dioxane (e.g., 23.9 mL, 2 M, 47.9 mmol).

-

Stir the resulting suspension at room temperature for 1 hour.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in DCM.

-

Wash the organic phase sequentially with saturated aqueous NH₄Cl and brine.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and dry the product under vacuum at 40 °C.

Synthesis of N-Substituted Pyridine-3-sulfonamides

This general protocol is applicable for the reaction of pyridine-3-sulfonyl chloride with various primary and secondary amines.

Materials:

-

This compound

-

Substituted primary or secondary amine

-

An appropriate solvent (e.g., DCM, THF, Pyridine)

-

A suitable base (e.g., pyridine, triethylamine, or excess of the reacting amine)

General Procedure:

-

Dissolve or suspend the amine in a suitable solvent.

-

In a separate flask, dissolve or suspend this compound in the same solvent.

-

Slowly add the pyridine-3-sulfonyl chloride solution to the amine solution, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Add a base to scavenge the generated HCl.

-

Allow the reaction to stir at room temperature or with gentle heating (e.g., 70-80°C) for a specified period (e.g., 1 hour), monitoring the reaction progress by a suitable technique like TLC.[4]

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove excess reagents and salts.

-

The organic layer is dried and the solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various pyridine-3-sulfonamides.

Table 1: Synthesis of Pyridine-3-sulfonamide

| Amine | Solvent | Base | Temperature | Time | Yield (%) | Reference |

| Ammonia (7N in MeOH) | DCM | Excess NH₃ | Room Temp. | 50 min | 91% | [3] |

| Ammonia (2M in Dioxane) | THF | Excess NH₃ | Room Temp. | 1 hr | 71% | [3] |

Table 2: Synthesis of N-Substituted Pyridine-3-sulfonamides (General)

| Amine Type | Solvent | Base | Temperature | Time | General Yield Range | Reference |

| Substituted Amines | Suitable Organic Solvent | Pyridine/Et₃N | 70-80 °C | ~1 hr | Varies | [4] |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a pyridine-3-sulfonamide derivative.

Caption: A typical experimental workflow.

Applications in Drug Development

Pyridine-3-sulfonyl chloride is a crucial intermediate in the synthesis of various pharmaceutical compounds.[5][6] For example, it is a key raw material in the synthesis of Flunaprazan, a potassium-ion competitive acid blocker used for treating acid-related diseases.[5] The pyridine-3-sulfonyl moiety is integral to the biological activity of many such drugs.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is an acid chloride derivative and will react with water, releasing hydrochloric acid.[5] Therefore, it should be stored in a dry, inert atmosphere.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide array of sulfonamides. The protocols and data presented in this document provide a solid foundation for researchers to develop and optimize synthetic routes for novel compounds with potential therapeutic applications. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields and purity of the desired sulfonamide products.

References

- 1. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 2. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 5. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Vonoprazan Utilizing Pyridine-3-sulfonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB). The described synthetic route utilizes Pyridine-3-sulfonyl chloride hydrochloride for the key N-sulfonylation step of a pyrrole intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, including reaction mechanisms, detailed experimental procedures, and quantitative data analysis.

Introduction

Vonoprazan (TAK-438) is a novel, orally active potassium-competitive acid blocker used for the treatment of acid-related diseases.[1] Its mechanism of action involves the reversible inhibition of the H+,K+-ATPase proton pump in gastric parietal cells. The chemical structure of Vonoprazan features a pyridine-3-sulfonyl moiety attached to a substituted pyrrole ring, which is crucial for its pharmacological activity.

The synthesis of Vonoprazan can be achieved through various routes. This document focuses on a synthetic pathway commencing with the N-sulfonylation of a 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate derivative using this compound. This method offers a practical approach for the introduction of the key sulfonyl group. Subsequent transformations, including amidation and reduction, lead to the final Vonoprazan molecule.

Synthesis Pathway Overview

The overall synthetic pathway for Vonoprazan starting from ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is depicted below. The key step involves the N-sulfonylation using this compound in the presence of a base. The resulting intermediate undergoes a two-step conversion involving aminolysis followed by reduction to yield Vonoprazan.

Caption: Overall synthetic pathway of Vonoprazan.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the Vonoprazan synthesis described in the experimental protocols.

| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Reference |

| 1 | N-Sulfonylation | Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | Ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate | 80 | 96 | [2] |

| 2 | Aminolysis | Ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate | 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide | ~94 | ~95 | [3] |

| 3 | Reduction | 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide | Vonoprazan | High | High | [3] |

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate

This protocol is adapted from patent CN107915720B.[2]

Materials:

-

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (4 g)

-

Sodium hydride (NaH, 60% dispersion in oil, 0.5 g)

-

This compound (1 g)

-

Tetrahydrofuran (THF), anhydrous (50 mL)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

To a solution of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (4 g) in anhydrous THF (50 mL) in a dried flask under a nitrogen atmosphere, add sodium hydride (0.5 g, 60% in oil) portion-wise at room temperature.

-

Stir the mixture for at least 30 minutes.

-

Add this compound (1 g) to the reaction mixture.

-

Continue stirring for a minimum of 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of saturated brine solution.

-

Extract the mixture with ethyl acetate (50 mL).

-

Wash the organic layer with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Induce crystallization by adding a 1:1 mixture of methyl tert-butyl ether and ethyl acetate to afford the product as colorless crystals.

Step 2: Synthesis of 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide

This protocol is based on the aminolysis step described in patent CN107915720B.[3]

Materials:

-

Ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate

-

40% aqueous methylamine solution

-